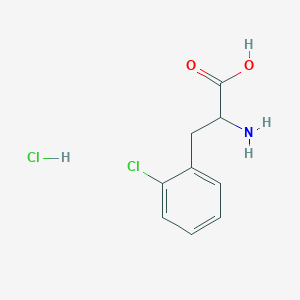

2-Chlorophenylalanine hydrochloride

Vue d'ensemble

Description

2-Chlorophenylalanine hydrochloride is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring of phenylalanine, making it a valuable tool in various scientific research fields. Its molecular formula is C9H10ClNO2·HCl, and it is often used in biochemical and pharmaceutical studies due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenylalanine hydrochloride typically involves the chlorination of phenylalanine. One common method includes the reaction of phenylalanine with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective chlorination of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using crystallization techniques to obtain the hydrochloride salt .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chlorophenylalanine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenylalanine derivatives .

Applications De Recherche Scientifique

Neuroscience Research

Serotonin Depletion Studies

2-CPA is predominantly used in research to investigate the effects of serotonin depletion. By inhibiting tryptophan hydroxylase, 2-CPA effectively reduces serotonin levels, allowing researchers to study the consequences of low serotonin on behavior and physiology.

- Case Study: Fenclonine (PCPA) and Serotonin Depletion

- Fenclonine, also known as para-chlorophenylalanine (PCPA), is structurally similar to 2-CPA and has been used in numerous studies to deplete serotonin levels in animal models. For instance, administration of PCPA resulted in a significant reduction of serotonin detectable by immunohistochemistry within one day post-treatment, illustrating its potency as a serotonin synthesis inhibitor .

Behavioral Studies

Research utilizing 2-CPA has demonstrated its effects on behavior:

- Impact on Anxiety and Depression Models : Studies have shown that serotonin depletion via 2-CPA can exacerbate anxiety-like behaviors in rodents, providing insights into the neurochemical basis of anxiety disorders .

Pharmacological Applications

Investigating Mental Health Disorders

The application of 2-CPA extends to pharmacological research aimed at understanding mental health disorders linked to serotonin dysregulation. Its use has been pivotal in:

- Assessing Antidepressant Efficacy : By creating models of serotonin deficiency, researchers can evaluate the effectiveness of antidepressants that target serotonergic pathways.

Toxicological Studies

Safety Assessments

Toxicological studies involving 2-CPA have focused on its safety profile and potential adverse effects:

- Genotoxicity Testing : Research indicates that exposure to compounds like 2-CPA can lead to genotoxic effects, necessitating thorough safety evaluations before clinical applications .

Data Table: Summary of Research Findings on 2-Chlorophenylalanine Hydrochloride

Mécanisme D'action

The mechanism of action of 2-Chlorophenylalanine hydrochloride involves its incorporation into proteins and peptides, where it can affect their structure and function. The chlorine atom on the phenyl ring can interact with various molecular targets, influencing biochemical pathways and cellular processes. This compound is particularly useful in studying the effects of halogenation on amino acids and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorophenylalanine: Another chlorinated derivative of phenylalanine, differing in the position of the chlorine atom.

2-Fluorophenylalanine: A fluorinated analog of phenylalanine with similar properties but different reactivity.

2-Bromophenylalanine: A brominated derivative with distinct chemical and biological properties.

Uniqueness

2-Chlorophenylalanine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position of the phenyl ring makes it particularly useful in studying the effects of halogenation on amino acids and proteins .

Activité Biologique

2-Chlorophenylalanine hydrochloride (PCPA) is a synthetic amino acid derivative that has garnered attention for its significant biological activities, particularly in the fields of neuroscience and toxicology. This article explores its mechanisms of action, biological effects, toxicity profiles, and applications in research.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom on the phenyl ring, which influences its reactivity and biological properties. Its molecular formula is with a molar mass of approximately 220.1 g/mol. The compound is synthesized through the reaction of 2-chloroaniline with hydrochloric acid, resulting in a hydrochloride salt that is soluble in water.

PCPA primarily acts as an inhibitor of tryptophan hydroxylase , an enzyme crucial for serotonin synthesis. By irreversibly inhibiting this enzyme, PCPA effectively reduces serotonin levels in the brain and nervous system, allowing researchers to investigate the role of serotonin in various physiological processes and behaviors. This mechanism has made PCPA a valuable tool in studies related to mood disorders, anxiety, and other neurobiological conditions.

Biological Effects

The biological activity of this compound can be summarized as follows:

- Serotonin Depletion : PCPA's inhibition of tryptophan hydroxylase leads to decreased serotonin production, impacting mood regulation and behavior.

- Neurotransmitter Interaction : The compound influences metabolic pathways involving neurotransmitter synthesis, particularly affecting serotonin and potentially other related neurotransmitters.

- Hematotoxicity : Research indicates that exposure to PCPA can induce hematotoxic effects, such as methaemoglobinemia and other blood-related issues. These effects necessitate careful handling during experimental applications.

Toxicity Profile

The toxicity studies on this compound reveal several critical findings:

The primary toxic effect reported was damage to erythrocytes, evident even at low doses. The no observed effect concentration (NOEC) was extrapolated at 6.4 mg/m³ for male and female rats .

Case Studies

- Serotonin Depletion Studies : In animal models, PCPA administration resulted in significant behavioral changes consistent with reduced serotonin levels. These studies have been pivotal in understanding the biochemical underpinnings of mood disorders.

- Toxicological Assessments : Various studies have highlighted the hematotoxic effects of PCPA, demonstrating its potential to cause methaemoglobinemia upon exposure. This has implications for its safe use in laboratory settings and necessitates stringent safety protocols .

Applications in Research

PCPA is extensively used in research settings for:

- Neuroscience : As a tool for depleting serotonin levels to study its role in behavior and mood disorders.

- Toxicology : To assess the impact of chemical exposure on blood parameters and overall health.

- Pharmacology : Investigating the interactions between neurotransmitters and their effects on various physiological processes.

Propriétés

IUPAC Name |

2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNKKKRAFSXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461291 | |

| Record name | 2-Chlorophenylalanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120108-63-6 | |

| Record name | 2-Chlorophenylalanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.